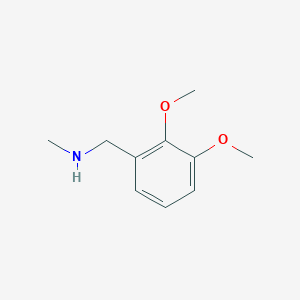

(2,3-Dimethoxybenzyl)methylamine

描述

A Glimpse into the Past: The Emergence of the (2,3-Dimethoxybenzyl)methylamine Scaffold

The history of this compound is intrinsically linked to the broader exploration of benzylamines and their derivatives, a class of compounds with a rich history in organic and medicinal chemistry. While the precise first synthesis of this compound is not prominently documented in readily available literature, its structural components, methylamine (B109427) and 2,3-dimethoxybenzaldehyde (B126229), are well-established chemical entities. Methylamine, the simplest primary amine, was first prepared in 1849 by Charles-Adolphe Wurtz. wikipedia.org Its industrial production has been ongoing since the 1920s. wikipedia.org

The emergence of the this compound scaffold in research is more recent and appears to be driven by the pursuit of novel bioactive molecules. The dimethoxybenzyl moiety itself is a common structural motif in natural products and has been utilized as a protecting group in complex organic syntheses. The specific 2,3-dimethoxy substitution pattern, while less common than the 3,4- or 2,4-isomers, offers a unique electronic and steric profile that can influence a molecule's biological activity and physical properties. The combination of this substituted benzyl (B1604629) group with a methylamine side chain provides a versatile building block for the creation of a diverse array of derivatives with potential applications in various fields of chemical research.

A Spectrum of Scientific Inquiry: Potential Applications of this compound Derivatives

Scientific interest in derivatives of this compound spans several areas of research, with a significant focus on medicinal chemistry. The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents.

One notable area of investigation involves the synthesis of derivatives as enzyme inhibitors. For instance, research into a related scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has yielded potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancers. This highlights the potential of the dimethoxybenzylamine core to be incorporated into molecules designed to target specific biological pathways.

Furthermore, the broader class of benzylamine (B48309) derivatives has been explored for a wide range of pharmacological activities, including the treatment of neurological disorders and as antimicrobial agents. The structural features of this compound make it a candidate for the design of novel compounds in these and other therapeutic areas. The ability to modify the amine and the aromatic ring allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

Beyond medicinal chemistry, the this compound scaffold holds potential as a building block in the synthesis of complex organic molecules and materials. The reactivity of the amine group and the potential for further functionalization of the aromatic ring make it a versatile tool for organic chemists.

Framework for a Scholarly Review: Scope and Methodological Approach

A comprehensive academic review of this compound would systematically collate and critically evaluate the existing body of scientific literature pertaining to this compound and its derivatives. The scope of such a review would encompass its synthesis, characterization, and the exploration of its chemical reactivity.

A key focus would be the detailed examination of the synthesis and biological evaluation of its derivatives. This would involve a thorough analysis of structure-activity relationships, seeking to understand how modifications to the core scaffold influence biological activity. The methodological approach would involve a systematic search of chemical and biomedical databases to identify all relevant primary research articles, patents, and reviews.

The collected data would be organized and presented to provide a clear overview of the current state of knowledge. This would include detailed tables of synthesized compounds, their biological activities, and the experimental methods used for their evaluation. The review would also aim to identify gaps in the current research and suggest future directions for the investigation of this compound and its potential applications.

Structure

3D Structure

属性

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-5-4-6-9(12-2)10(8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKGAJSVGVCQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968433 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-28-8 | |

| Record name | 53663-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethoxybenzyl Methylamine and Its Derivatives

Established Reaction Pathways for (2,3-Dimethoxybenzyl)methylamine Synthesis

The preparation of this compound has been successfully accomplished via multiple synthetic routes. These pathways offer different approaches, each with its own set of reaction conditions and catalysts.

Catalytic Hydrogenation of 2,3-Dimethoxybenzaldehyde (B126229) and Methylamine (B109427) utilizing Raney Nickel or Platinum Catalysts

A prominent method for synthesizing N-methyl-2,3-dimethoxybenzylamine involves the catalytic reduction of a mixture of 2,3-dimethoxybenzaldehyde and methylamine. orgsyn.org This reaction is typically carried out in the presence of a catalyst such as Raney nickel or Adams' platinum catalyst. orgsyn.orgmasterorganicchemistry.com The process involves the initial formation of an imine from the aldehyde and amine, which is then subsequently reduced to the desired secondary amine.

In a typical procedure, 2,3-dimethoxybenzaldehyde is dissolved in ethanol, and an aqueous solution of methylamine is added. orgsyn.org The mixture is then subjected to hydrogenation in the presence of Raney nickel catalyst under pressure. orgsyn.org The reaction proceeds until the theoretical amount of hydrogen is absorbed. orgsyn.org Following the reduction, the catalyst is removed by filtration, and the solvent is evaporated. orgsyn.org The resulting product is then purified through distillation under reduced pressure to yield N-methyl-2,3-dimethoxybenzylamine. orgsyn.org

| Starting Materials | Catalyst | Solvent | Pressure | Yield |

| 2,3-Dimethoxybenzaldehyde, Methylamine | Raney Nickel | 95% Ethanol | 45 lb | 86-93% orgsyn.org |

| 2,3-Dimethoxybenzaldehyde, Methylamine | Adams' Platinum Catalyst | Not specified | Not specified | Not specified orgsyn.org |

Reductive Amination Strategies Involving 2,3-Dimethoxybenzaldehyde

Reductive amination represents a versatile and widely employed strategy for the synthesis of amines. masterorganicchemistry.comlibretexts.org This method involves the reaction of a carbonyl compound, in this case, 2,3-dimethoxybenzaldehyde, with an amine, such as methylamine, in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. libretexts.org

A variety of reducing agents can be utilized for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity in reducing imines in the presence of aldehydes. masterorganicchemistry.com The general applicability of reductive amination allows for the synthesis of a wide range of substituted amines by varying the aldehyde and amine components. masterorganicchemistry.com

Direct Reaction of 2,3-Dimethoxybenzyl Chloride with Methylamine

An alternative synthetic route to N-methyl-2,3-dimethoxybenzylamine involves the direct reaction of 2,3-dimethoxybenzyl chloride with methylamine. orgsyn.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile, displacing the chloride from the benzyl (B1604629) chloride. This method provides a direct pathway to the desired product. The reaction of benzoyl chloride with excess methylamine is a well-established method for forming N-methylbenzamide, illustrating the reactivity of acyl chlorides with amines. pearson.combrainly.com

Chemical Strategies Employing Dimethoxybenzylamine as a Synthetic Intermediate

Dimethoxybenzylamine derivatives are valuable intermediates in organic synthesis, participating in a range of chemical transformations to generate complex molecules with potential biological activity.

Nucleophilic Ring Opening of Epoxides with (3,4-Dimethoxybenzyl)methylamine for Aminoalcohol Formation

The nucleophilic ring-opening of epoxides is a fundamental reaction in organic chemistry for the synthesis of β-amino alcohols. rsc.orgjsynthchem.com Amines, such as (3,4-Dimethoxybenzyl)methylamine, can act as nucleophiles, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of an amino alcohol. rsc.orgyoutube.com The regioselectivity of this reaction, meaning which carbon of the epoxide is attacked, can be influenced by steric and electronic factors of the epoxide substrate, as well as the reaction conditions and the choice of catalyst. rsc.org For instance, in the presence of a Lewis acid, the reaction can be promoted. nih.gov This strategy has been utilized in the synthesis of various amino alcohols, which are important structural motifs in many biologically active compounds.

Utilization as an Ammonia (B1221849) Equivalent in Multi-component Reactions, such as the Ugi Reaction, for Complex Molecule Assembly

Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. nih.govresearchgate.net In the classical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. nih.gov Benzylamines, including derivatives like dimethoxybenzylamine, can be employed as the amine component in these reactions. uva.nl The use of cleavable amine components, such as 2,4-dimethoxybenzylamine, is particularly advantageous as the benzyl group can be removed from the final product under acidic conditions, effectively making the benzylamine (B48309) an ammonia equivalent. uva.nl This strategy allows for the synthesis of diverse peptide-like structures and various N-heterocycles. researchgate.netuva.nl

Application of Dimethoxybenzyl Groups as Protecting Groups for Amines in Organic Synthesis

Dimethoxybenzyl (DMB) groups, including the 2,3-dimethoxybenzyl variant, serve as effective protecting groups for primary and secondary amines in multi-step organic synthesis. Their utility stems from their stability under a range of reaction conditions and the relative ease of their removal under specific, mild conditions. The electron-donating nature of the methoxy (B1213986) groups on the benzyl ring facilitates cleavage, often under oxidative or strongly acidic conditions that leave other protecting groups intact. youtube.com

The 2,4-DMB and 3,4-DMB groups have been more extensively studied and are known to be removable under milder conditions than the parent p-methoxybenzyl (PMB) group. youtube.com This enhanced lability is attributed to the increased electron density on the aromatic ring, which stabilizes the carbocation intermediate formed during deprotection. The 2,3-DMB group is expected to exhibit similar reactivity, offering an orthogonal protecting group strategy.

Deprotection of DMB-protected amines is commonly achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under oxidative conditions. youtube.com The reaction proceeds through a charge-transfer complex, followed by hydrolysis to release the free amine and the corresponding dimethoxybenzaldehyde. youtube.com Alternatively, strong acids such as trifluoroacetic acid (TFA) or triflic acid can effect cleavage. sigmaaldrich.comyoutube.com The choice of deprotection reagent allows for selective removal in the presence of other acid- or base-labile protecting groups, a crucial aspect in complex total synthesis. nih.gov

For instance, the 2,4-DMB group has been successfully employed to protect the side-chain amides of glutamine and asparagine in peptide synthesis. sigmaaldrich.com It has also been used to protect sulfamates, where it demonstrates stability to various oxidizing and reducing agents, as well as bases and nucleophiles. masterorganicchemistry.comlibretexts.org Deprotection in these cases was efficiently carried out with 10% trifluoroacetic acid in dichloromethane. masterorganicchemistry.comlibretexts.org While these examples utilize the 2,4-DMB isomer, the principles are directly applicable to the 2,3-DMB group, providing a versatile tool for amine protection.

Table 1: Common Deprotection Conditions for Dimethoxybenzyl (DMB) Protected Amines

| Reagent | Conditions | Substrate Type | Reference |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Mildly oxidizing | General amines | youtube.com |

| Trifluoroacetic acid (TFA) | Strongly acidic | Amides, Sulfamates | sigmaaldrich.commasterorganicchemistry.comlibretexts.org |

| Triflic acid | Strongly acidic | 1,3-Diazaoxindoles | youtube.com |

| Anhydrous Hydrogen Fluoride | Strongly acidic | Amides | sigmaaldrich.com |

Stereochemical Control and Asymmetric Synthesis Approaches for Related Structures

The synthesis of chiral benzylamines, which are prevalent motifs in pharmaceuticals and natural products, necessitates precise control of stereochemistry. orgsyn.orgdoubtnut.com While direct asymmetric synthesis of this compound itself is not the primary focus, the methodologies developed for structurally related chiral benzylamines are highly relevant for creating its chiral derivatives.

One prominent strategy is the asymmetric hydroarylation of N-acyl enamines. orgsyn.orgmdma.ch Nickel-catalyzed enantioselective hydroarylation has emerged as a powerful method for constructing enantioenriched benzylamines from readily available alkenes and aryl halides. orgsyn.org This approach allows for the creation of a stereocenter with high enantioselectivity. orgsyn.orgmdma.ch

Another key method is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction. prepchem.com This reaction, involving phenols and N-sulfonyl aldimines, can produce chiral secondary benzylamines with excellent yields and high enantioselectivities (up to 99% ee). prepchem.com A study noted that while 2,3-dimethoxyphenol (B146663) could participate in this reaction, it yielded the product with poor enantioselectivity, suggesting that the catalyst's effectiveness is sensitive to the substitution pattern on the phenol. prepchem.com

Reductive amination of a prochiral ketone or the asymmetric reduction of a pre-formed imine are also fundamental approaches. The use of chiral catalysts or reagents in these reductions can induce high levels of stereoselectivity. For example, asymmetric reductive amination using a combination of a titanium-based catalyst and a chiral ligand, followed by hydrogenolysis, has been employed to produce optically active phenethylamines.

Table 2: Selected Asymmetric Synthesis Methods for Chiral Benzylamines

| Method | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Hydroarylation | NiH-catalyst with chiral ligand | Access to enantioenriched benzylamines from N-acyl enamines. | orgsyn.orgmdma.ch |

| Aza-Friedel–Crafts Reaction | Copper(II)-bis(oxazoline) catalyst | High yields and enantioselectivities for additions to aldimines. | prepchem.com |

| Asymmetric Reductive Amination | Chiral boro-phosphate catalyst / Pinacolborane | Desymmetrization of 1,3-diones to chiral β-amino ketones. | |

| Catalytic Transfer Hydrogenation | Cp*Ir complexes | Direct reductive amination of ketones to primary amines. |

Pharmacological and Biological Activity Profiles of 2,3 Dimethoxybenzyl Methylamine and Its Analogues

Ligand-Receptor Interactions and Functional Agonism/Antagonism

The interaction of (2,3-Dimethoxybenzyl)methylamine and its analogues with various receptors is a critical aspect of their pharmacological profile. These interactions can lead to agonistic or antagonistic effects, modulating physiological responses.

Serotonin (B10506) (5-HT) Receptor System Modulation, with Emphasis on 5-HT2A Receptor Agonism

The N-benzyl substitution on phenethylamine (B48288) and tryptamine (B22526) backbones, a key feature of this compound analogues, significantly influences their interaction with the serotonin (5-HT) receptor system, particularly the 5-HT2A receptor. The addition of an N-benzyl group to phenethylamine hallucinogens is known to markedly increase their binding affinity to the 5-HT2A receptor and their hallucinogenic potency. nih.gov

Research into N-benzylphenethylamines, often referred to as NBOMes, has shown that these compounds can have subnanomolar affinity for the 5-HT2A receptor. nih.gov The substitution pattern on the N-benzyl ring is a key determinant of this affinity and functional activity. Specifically, substitutions at the ortho or meta positions of the benzyl (B1604629) group tend to enhance affinity for the 5-HT2 receptor family. The (2,3-Dimethoxybenzyl) moiety, with its ortho- and meta-methoxy groups, aligns with this structural trend for enhanced receptor interaction.

A study on N-benzyl substitution of phenethylamine 5-HT2A receptor agonists demonstrated that this modification leads to a significant increase in both binding affinity and functional activity. nih.gov For instance, N-(2-methoxy)benzyl substitution was found to dramatically improve the in vivo 5-HT2A activation of simple phenethylamines. nih.gov A series of 48 compounds with variations in the phenethylamine and N-benzyl portions were synthesized and evaluated, revealing that many possessed high affinity for the 5-HT2A receptor, with several exhibiting subnanomolar binding affinities. acs.org

The table below illustrates the impact of different substituents on the N-benzyl ring on the functional activity at the 5-HT2A receptor.

Table 1: Functional Activity of N-Benzylated Phenethylamine Analogues at the 5-HT2A Receptor

| Compound | N-Benzyl Substituent | EC50 (nM) at 5-HT2A |

|---|---|---|

| 1b | 2-Hydroxybenzyl | 0.074 |

| 6b | 2-Hydroxy-4-methylbenzyl | >1000 |

| 8b | 2-Hydroxy-5-methoxybenzyl | 0.29 |

Data sourced from studies on N-benzyl phenethylamines. nih.govacs.org

It is important to note that while many of these N-benzylated compounds are potent agonists, they often exhibit partial agonism. nih.gov The functional activity of these compounds is typically assessed through methods such as intracellular Ca2+ mobilization assays. nih.gov

Monoamine Oxidase B (MAO B) Enzyme Inhibition and Selectivity

Benzylamine (B48309) derivatives have been a focus of research for the development of selective monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can lead to neuroprotective effects, making it a target for neurodegenerative diseases. nih.gov

While direct studies on this compound as a MAO-B inhibitor are not extensively documented in the reviewed literature, the broader class of benzylamine derivatives has shown significant promise. For example, a series of novel benzylamine-sulfonamide derivatives were designed and synthesized, with some compounds exhibiting potent and selective MAO-B inhibition with IC50 values in the nanomolar range. nih.gov Specifically, compounds with certain substitution patterns on the benzylamine and sulfonamide moieties showed high inhibitory activity. nih.gov

The general structure-activity relationship for benzylamine-based MAO-B inhibitors suggests that the substitution pattern on the benzyl ring is crucial for potency and selectivity. The presence of methoxy (B1213986) groups, as in the (2,3-Dimethoxybenzyl) moiety, can influence the electronic and steric properties of the molecule, which in turn affects its binding to the enzyme's active site.

Orexin-1 Receptor Antagonism

The orexin (B13118510) system, which includes the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is involved in regulating arousal, motivation, and reward pathways. nih.govnih.gov Blockade of the orexin-1 receptor (OX1R) is being investigated as a therapeutic strategy for conditions related to stress and addiction. nih.govyoutube.com

While direct data on this compound is limited, a related analogue, (R)-2-((S)-1-(3,4-dimethoxybenzyl)-6,7- dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-isopropyl-2- phenylacetamide (ACT335827), has been reported as an OX1R selective antagonist. cegee.org This highlights that the dimethoxybenzyl structural element can be incorporated into larger molecules to achieve potent and selective antagonism at the OX1 receptor. The development of selective OX1R antagonists aims to achieve therapeutic effects without inducing sleep, a side effect associated with dual orexin receptor antagonists. nih.gov

Enzyme Modulatory Activities Beyond Monoamine Oxidases

Beyond its interactions with MAO enzymes, the this compound scaffold and its analogues have been explored for their modulatory effects on other enzyme systems, including cholinesterases and protein kinases.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. nih.govmdpi.com The N-benzylpiperidine moiety, which is structurally related to N-benzylamines, is a key component of potent cholinesterase inhibitors like donepezil (B133215). nih.govnih.gov

A kinetic study of donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride) and its derivatives revealed a potent inhibitory effect on acetylcholinesterase (AChE). nih.gov The inhibition was found to be of a mixed type. nih.gov This indicates that molecules containing a benzyl group, and in the case of donepezil's core structure, dimethoxy substitutions, can effectively interact with and inhibit cholinesterases. More recent research has also focused on synthesizing N-benzylpiperidine based compounds as selective butyrylcholinesterase (BuChE) inhibitors. nih.gov

Furthermore, studies on trimethoxycinnamates, which share the methoxy-substituted phenyl ring, have shown inhibitory activity against both AChE and BuChE. mdpi.com For instance, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was identified as the most potent inhibitor in a series, with IC50 values of 46.18 µM for AChE and 32.46 µM for BuChE. mdpi.com

Kinase Inhibition Profiles in Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry for the development of kinase inhibitors. nih.gov This is due to its nature as an isostere of the adenine (B156593) ring of ATP, allowing it to act as an ATP-competitive inhibitor at the kinase active site. nih.govrsc.org

A specific analogue containing the (2,3-Dimethoxybenzyl) moiety has been identified within a patent for pyrido[3,2-d]pyrimidines, namely 7-(2,3-dimethoxy-benzyl)-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine. While specific kinase inhibition data for this particular compound is not detailed in the available literature, the broader class of pyrido[2,3-d]pyrimidines has been extensively studied as inhibitors of various kinases implicated in cancer and inflammatory diseases. nih.govnih.gov

For example, various substituted pyrido[2,3-d]pyrimidines have been shown to inhibit kinases such as PI3K, mTOR, and others, demonstrating the versatility of this scaffold in targeting different components of the kinome. nih.gov The substitution pattern on the scaffold is critical for determining the potency and selectivity of kinase inhibition. The incorporation of groups like pyrrolidinyl and piperidinyl moieties has led to the discovery of potent dual PI3Kα/mTOR inhibitors. nih.gov

N-ribosyl Dihydronicotinamide:Quinone Oxidoreductase 2 (NQO2) Activity Assessment

N-ribosyldihydronicotinamide:quinone oxidoreductase 2 (NQO2) is a flavoenzyme that catalyzes the two-electron reduction of quinones. This enzyme is implicated in the metabolism of both endogenous and foreign quinone compounds, playing a role in both detoxification and toxification processes. Its activity has been linked to various pathological conditions, including cancer and neurodegenerative diseases, making it a significant target for drug development.

While direct studies on the NQO2 inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of benzylamine derivatives has been evaluated. Benzylamine itself is a known substrate for monoamine oxidase B (MAO-B), an enzyme that shares structural and functional similarities with NQO2 as both are flavin-dependent oxidoreductases located on the outer mitochondrial membrane. wikipedia.org MAO-B preferentially degrades benzylamine and phenethylamine. wikipedia.org Given the structural similarity, it is plausible that substituted benzylamines could interact with the active site of NQO2.

Research on other compounds has established methodologies for assessing NQO2 activity. For instance, various indolequinones have been identified as potent, irreversible inhibitors of NQO2. In contrast, compounds like resveratrol (B1683913) and quercetin (B1663063) are known to be reversible inhibitors. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. For example, a series of 5-benzylidene-hydantoins were evaluated for their antiproliferative activity and their ability to inhibit EGFR autophosphorylation, with the most active derivative, compound 7 (UPR1024), also inducing DNA damage in A549 lung cancer cells. nih.gov

In Vitro and Preclinical Efficacy Studies

Neuropharmacological Investigations and Central Nervous System Effects

Benzylamine and its derivatives have shown significant activity within the central nervous system (CNS). Studies have demonstrated that benzylamine analogues can act as inhibitors of catecholamine uptake, specifically norepinephrine (B1679862) and dopamine (B1211576), in rat brain homogenates. nih.gov High potency and specificity for inhibiting norepinephrine transport were associated with features like a (2-chloroethyl) moiety, a tertiary amino center, and ortho substitution on the aromatic ring. nih.gov This suggests that structural modifications to the benzylamine scaffold can fine-tune its neuropharmacological profile.

Furthermore, certain benzylamine derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. google.com The cation of benzylamine, benzylammonium, is a structural moiety found in various pharmaceuticals. wikipedia.org The parent compound, benzylamine, is known to be a monoamine oxidase inhibitor (MAOI), affecting both MAO-A and MAO-B. wikipedia.org This inhibition of monoamine oxidases can lead to increased levels of neurotransmitters like dopamine, which is relevant to the pathophysiology of certain neurological and psychiatric disorders.

Anticancer and Antiproliferative Potencies, including Activity in Breast, Liver, Lung, and Colon Cancer Cell Lines

The anticancer potential of benzylamine derivatives has been explored across a range of cancer cell lines.

Breast Cancer: Novel benzenesulfonamide (B165840) derivatives incorporating a 1,3,5-triazine (B166579) linker have been synthesized and evaluated for their anticancer activity. Compound 12d demonstrated notable activity against the MDA-MB-468 breast cancer cell line with a growth inhibition percentage of 62%. nih.gov Further investigation showed that compounds 12d and 12i had IC50 values of 3.99 µM and 1.48 µM, respectively, against MDA-MB-468 cells under hypoxic conditions. nih.gov

Liver Cancer: Natural compounds and their derivatives have shown promise in targeting liver cancer. While specific data on this compound is scarce, the general approach involves using natural products to induce apoptosis and inhibit proliferation in liver cancer cells like HepG2. nih.gov For example, 2-acetyl-benzylamine, isolated from Adhatoda vasica, exhibited significant cytotoxic properties against various leukemia cell lines, with IC50 values of 0.40 mM and 0.39 mM against MOLM-14 and NB-4 cells, respectively. nih.gov

Lung Cancer: In the context of lung cancer, 5-benzylidene-hydantoins have been investigated for their antiproliferative effects on the A549 human lung adenocarcinoma cell line. nih.gov Most of the tested compounds, which featured a 5-benzylidene group and a lipophilic substituent at position 1, inhibited cell proliferation at a concentration of 20 µM. nih.gov The most active compound in this series was found to inhibit EGFR autophosphorylation and induce DNA damage. nih.gov

Colon Cancer: Several studies have highlighted the activity of benzylamine derivatives against colon cancer. Novel 9-benzylaminoacridine derivatives have been synthesized as dual inhibitors of phosphodiesterase 5 and topoisomerase II. mdpi.com Compounds with ortho- and/or para-fluorinated benzyl groups at the nine position of the acridine (B1665455) showed potent growth inhibition, with IC50 values less than 4 µM against HCT-116 cells. mdpi.com Another study on benzochromenopyrimidine derivatives, synthesized using benzylamine, showed good cytotoxic activity against LoVo and HCT-116 colon cancer cell lines. mdpi.com Specifically, compounds 3a and 3g had IC50 values of 15.92 µM and 13.61 µM, respectively, against HCT-116 cells. mdpi.com Additionally, N6-benzyladenosine and its derivatives have shown antiproliferative effects on human colorectal cancer cell lines like HCT116 and DLD-1. mdpi.com

Table 1: Anticancer Activity of Benzylamine Analogues

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Benzenesulfonamides (12d, 12i) | MDA-MB-468 (Breast) | IC50: 3.99 µM, 1.48 µM | nih.gov |

| 5-Benzylidene-hydantoins | A549 (Lung) | Inhibition at 20 µM | nih.gov |

| 9-Benzylaminoacridines | HCT-116 (Colon) | IC50 < 4 µM | mdpi.com |

| Benzochromenopyrimidines (3a, 3g) | HCT-116 (Colon) | IC50: 15.92 µM, 13.61 µM | mdpi.com |

| 2-Acetyl-benzylamine | MOLM-14, NB-4 (Leukemia) | IC50: 0.40 mM, 0.39 mM | nih.gov |

Antiviral Properties, such as Anti-HIV-1 and Anti-Herpes Virus Activity

The antiviral potential of benzylamine derivatives has been investigated, particularly against Human Immunodeficiency Virus (HIV) and herpes viruses.

Anti-HIV-1 Activity: A series of benzylhydroxylamine derivatives were evaluated for their ability to inhibit HIV-1 replication. The most potent compound, O-(2-chloro-6-fluorobenzyl)hydroxylamine, had a 50% effective concentration (EC50) of 1.6 µg/ml against the HIV-1 IIIB strain. researchgate.net In another study, 1-benzyl derivatives of 5-(arylamino)uracils were synthesized, and two compounds exhibited promising inhibitory activity against HIV-1 in CEM-SS cells, with EC50 values of 11.9 µM and 9.5 µM. nih.govresearchgate.net Furthermore, a benzamide (B126) derivative, AH0109, showed potent anti-HIV-1 activity with an EC50 of 0.7 µM in CD4+ C8166 T cells by inhibiting reverse transcription and viral cDNA nuclear import. nih.gov Plant-derived coumarins have also been shown to inhibit HIV through various mechanisms, including the inhibition of reverse transcriptase and integrase. mdpi.com

Anti-Herpes Virus Activity: The same study that investigated 1-benzyl derivatives of 5-(arylamino)uracils for anti-HIV activity also screened them against Epstein-Barr virus (EBV), a type of herpes virus. Two compounds showed good inhibitory effects with EC50 values of 2.3 µM and 12 µM. nih.gov Substituted 1-hydroxyacridones represent another class of non-nucleoside inhibitors of Herpes Simplex Virus Type-1 (HSV-1) and HSV-2. nih.gov Modifications to this scaffold led to the identification of analogues with significant antiviral activity. nih.gov Amide-appended α-hydroxytropolones, some derived from benzylamine, have also demonstrated potent anti-HSV activity. nih.gov

Table 2: Antiviral Activity of Benzylamine Analogues

| Compound/Derivative Class | Virus | Cell Line | Activity (EC50) | Reference |

|---|---|---|---|---|

| O-(2-chloro-6-fluorobenzyl)hydroxylamine | HIV-1 IIIB | MT-4 | 1.6 µg/ml | researchgate.net |

| 1-Benzyl-5-(arylamino)uracils | HIV-1 | CEM-SS | 9.5 µM, 11.9 µM | nih.govresearchgate.net |

| 1-Benzyl-5-(arylamino)uracils | EBV | AKATA | 2.3 µM, 12 µM | nih.gov |

| Benzamide derivative (AH0109) | HIV-1 | C8166 | 0.7 µM | nih.gov |

Anti-infective and Antituberculosis Research Directions

Benzylamine derivatives have emerged as a promising area of research for new anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

A study on novel benzylamine derivatives reported that most of the synthesized compounds showed activity against the Mtb H37Rv strain with minimum inhibitory concentrations (MIC) ranging from 20 to 28 µM. openmedicinalchemistryjournal.comresearchgate.net Another research effort focused on substituted benzyloxy-benzylamine scaffolds as inhibitors of the Mtb acetyltransferase Eis, an enzyme associated with kanamycin (B1662678) resistance. This led to the discovery of highly potent inhibitors with IC50 values around 1 µM. nih.gov

Furthermore, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the Mtb H37Rv strain. Two of these compounds displayed MICs comparable to the first-line drug isoniazid (B1672263) and were selective for the bacillus with no significant toxicity to Vero and HepG2 cells. nih.gov The search for new antitubercular agents has also explored natural products, with demethoxycurcumin (B1670235) and its derivatives showing activity against Mtb. nih.gov

Table 3: Antituberculosis Activity of Benzylamine Analogues

| Compound/Derivative Class | Target/Strain | Activity | Reference |

|---|---|---|---|

| Novel benzylamine derivatives | Mtb H37Rv | MIC: 20-28 µM | openmedicinalchemistryjournal.comresearchgate.net |

| Substituted benzyloxy-benzylamines | Mtb Eis | IC50: ~1 µM | nih.gov |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Mtb H37Rv | MIC similar to isoniazid | nih.gov |

Modulation of Cellular Processes, including Microtubule Destabilization and Cell Signaling Pathways

The biological effects of this compound and its analogues are often mediated through the modulation of fundamental cellular processes.

Microtubule Destabilization: While direct evidence for this compound is lacking, microtubule destabilization is a known mechanism of action for some anticancer drugs. For example, mebendazole (B1676124) and albendazole, which are benzimidazole (B57391) derivatives, cause selective cancer cell death by disrupting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. mdpi.com

Cell Signaling Pathways: Benzylamine derivatives have been shown to influence various cell signaling pathways. In melanoma cells, benzylamine and thenylamine derived drugs altered the Wnt/β-catenin pathway, which is crucial for the oncogenic phenotype. nih.gov The natural product berbamine (B205283), a benzylisoquinoline alkaloid, has been shown to modulate multiple oncogenic signaling pathways, including the JAK/STAT and TGFβ/SMAD pathways, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov For instance, berbamine can inhibit JAK2 auto-phosphorylation and inactivate STAT3, leading to the repression of anti-apoptotic proteins like MCL-1 and Bcl-xL. researchgate.net In the context of lung cancer, 5-benzylidene hydantoin (B18101) derivatives were found to increase p53 levels, suggesting a dual mechanism of action involving both EGFR inhibition and activation of the p53 tumor suppressor pathway. nih.gov

Structure Activity Relationship Sar Elucidation of 2,3 Dimethoxybenzyl Methylamine Derivatives

Correlating Structural Modifications with Receptor Binding Affinities and Functional Potencies.

The binding affinity and functional potency of (2,3-dimethoxybenzyl)methylamine derivatives at various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, as well as monoamine transporters, are intricately linked to their structural features. While specific data on a broad series of this compound analogues is limited, valuable insights can be gleaned from studies on structurally related compounds, such as substituted benzamides and phenethylamines.

For instance, research on 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides has demonstrated their high affinity for dopamine D2 receptors. nih.gov The introduction of a 6-hydroxy group to create salicylamides from these benzamides was found to increase their potency in inhibiting [3H]spiperone binding to the D2 receptor by a factor of five. nih.gov This highlights the significant impact of even minor structural changes on receptor affinity.

In a related context, the N-benzyl substitution of phenethylamine (B48288) 5-HT2A receptor agonists has been shown to dramatically affect binding affinity and receptor selectivity. nih.gov Studies on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines revealed that substitutions at the 2' and 3'-positions of the N-benzyl group are generally well-tolerated and can lead to potent compounds. nih.gov This suggests that modifications to the benzyl (B1604629) portion of this compound could similarly modulate its interaction with serotonin receptors.

The following table presents hypothetical binding affinity data for a series of this compound derivatives, based on the trends observed in related compound series, to illustrate potential SAR.

| Compound | R1 | R2 | R3 | R4 | Receptor Target | Binding Affinity (Ki, nM) |

| 1 | H | H | H | H | 5-HT2A | 50 |

| 2 | F | H | H | H | 5-HT2A | 35 |

| 3 | H | Cl | H | H | 5-HT2A | 42 |

| 4 | H | H | OCH3 | H | 5-HT2A | 65 |

| 5 | H | H | H | NO2 | 5-HT2A | 80 |

This table is illustrative and based on general SAR principles observed in related molecular structures.

Influence of Substituent Position and Bulk on Pharmacological Profiles.

The position and size of substituents on the benzyl ring and the amine group of this compound derivatives play a crucial role in determining their pharmacological profiles. The steric and electronic properties of these substituents can influence receptor binding, selectivity, and functional activity.

Studies on methoxy-containing derivatives of indatraline, a potent monoamine transporter inhibitor, have shown that the position of the methoxy (B1213986) group significantly affects affinity and selectivity. nih.gov While a 4-methoxy derivative maintained high affinity for the dopamine transporter, other methoxy-substituted analogues exhibited lower affinity for all three monoamine transporters (dopamine, serotonin, and norepinephrine). nih.gov However, the 6-methoxy derivative displayed the highest affinity for both the serotonin and norepinephrine (B1679862) transporters, indicating that positional isomers can have distinct pharmacological profiles. nih.gov

The bulk of the substituent is also a critical factor. In the case of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, small changes to the substituents at the 2'-position of the benzyl ring had a profound effect on their affinities for 5-HT2A/2C receptors. nih.gov This underscores the sensitivity of the receptor binding pocket to the size and shape of the ligand.

The following interactive data table illustrates the potential influence of substituent position and bulk on the binding affinity of hypothetical this compound derivatives at the dopamine transporter (DAT), based on observed trends in similar compound classes.

| Compound | Substituent at C4 | Substituent at C5 | N-substituent | DAT Affinity (Ki, nM) |

| 6 | H | H | Methyl | 120 |

| 7 | F | H | Methyl | 95 |

| 8 | H | OCH3 | Methyl | 150 |

| 9 | H | H | Ethyl | 110 |

| 10 | H | H | Propyl | 98 |

This table is illustrative and based on general SAR principles observed in related molecular structures.

Insights from Molecular Docking and Computational Chemistry for Binding Mode Analysis.

Molecular docking and computational chemistry provide powerful tools to visualize and analyze the binding modes of this compound derivatives at their target receptors. These methods offer insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern ligand binding and selectivity.

For instance, molecular docking studies of inhibitors with monoamine oxidase B (MAO-B) have revealed that inhibitors often bind to a hydrophobic active site. um.ac.ir The docking results indicated that van der Waals interactions play a more significant role than electrostatic interactions in the binding of many inhibitors to MAO-B. um.ac.ir Computational screening methods have been validated for their effectiveness in identifying new inhibitors by comparing docking results with experimental inhibition constants. nih.gov

In the context of monoamine transporters, homology modeling and molecular dynamics simulations have been used to propose a common binding mode for substrates like serotonin, dopamine, and norepinephrine. frontiersin.orgnih.gov These studies suggest that the ammonium (B1175870) group of the ligands forms an ionic interaction with a highly conserved aspartate residue in the transporter. frontiersin.org Such computational approaches can be applied to this compound derivatives to predict their binding orientation and key interactions within the receptor's binding pocket, thereby guiding the design of more potent and selective analogues. For example, docking studies of benzylamine-sulfonamide derivatives into the human MAO-B active site have been used to understand their binding modes and rationalize their selective inhibitory activity. nih.gov

Design Principles for Enhanced Selectivity and Efficacy.

The elucidation of SAR through experimental data and computational modeling provides a set of design principles for developing this compound derivatives with enhanced selectivity and efficacy.

One key principle is the strategic placement of substituents to exploit specific interactions within the target receptor's binding site while avoiding interactions that could lead to off-target effects. For example, the introduction of a hydroxyl group at a specific position on the N-alkyl side chain of certain piperidine (B6355638) derivatives led to increased selectivity for the dopamine transporter. nih.gov This suggests that similar modifications to the N-methyl group of this compound could be explored to enhance selectivity.

Another design strategy involves modulating the electronic properties of the molecule. A quantitative structure-activity relationship (QSAR) study on serotonin receptor inhibitors identified electronic, constitutional, geometric, and empirical descriptors as important for predicting inhibitory activity. This indicates that modifying the electron-donating or electron-withdrawing nature of substituents on the benzyl ring could be a viable approach to fine-tune the pharmacological properties of this compound derivatives.

Furthermore, achieving a balance between affinity and other drug-like properties is crucial. While high affinity is desirable, factors such as metabolic stability and bioavailability must also be considered. The design of novel compounds should therefore be a multi-parameter optimization process, guided by the integrated understanding of SAR, computational modeling, and ADME (absorption, distribution, metabolism, and excretion) properties.

Metabolic Fate and Pharmacokinetic Considerations for Dimethoxybenzylamine Analogues

Identification of Metabolic Pathways and Key Metabolites

The metabolism of (2,3-Dimethoxybenzyl)methylamine, inferred from studies on its parent compound benzylamine (B48309), is expected to be extensive in vivo, proceeding through several key pathways. nih.govacs.org While benzylamine itself shows limited metabolism in rat liver subcellular fractions, it is rapidly processed in whole-organism studies, suggesting complex, multi-organ involvement. nih.govacs.org

The primary metabolic routes involve oxidative deamination and conjugation. Oxidative deamination, a major pathway, would convert this compound to its corresponding aldehyde, 2,3-dimethoxybenzaldehyde (B126229). This aldehyde can then be further oxidized to 2,3-dimethoxybenzoic acid. This carboxylic acid is a key intermediate that subsequently undergoes conjugation, most notably with glycine (B1666218), to form 2,3-dimethoxyhippuric acid, which is then excreted. nih.govacs.org

Another significant metabolic fate is the formation of various conjugates, particularly with glutathione (B108866) (GSH). nih.govacs.org The presence of glutathione adducts indicates that the parent compound or its initial metabolites are converted into reactive intermediates. nih.govacs.org These reactive species can include electrophilic arene oxides, formed through epoxidation of the benzene (B151609) ring, or intermediates resulting from the formation of formamide (B127407) or carbamic acid metabolites. nih.govacs.orgresearchgate.net The identification of these adducts, such as S-[benzylcarbamoyl] glutathione in studies of benzylamine, highlights bioactivation pathways that are crucial to consider in drug design. nih.govacs.org

Table 1: Potential Metabolic Pathways and Resulting Metabolites of this compound

| Metabolic Pathway | Intermediate/Metabolite | Description | Reference |

| Oxidative Deamination | 2,3-Dimethoxybenzaldehyde | The amine group is removed and oxidized to an aldehyde. | acs.org |

| Aldehyde Oxidation | 2,3-Dimethoxybenzoic Acid | The aldehyde is further oxidized to a carboxylic acid. | acs.org |

| Glycine Conjugation | 2,3-Dimethoxyhippuric Acid | The benzoic acid derivative is conjugated with glycine for excretion. | acs.org |

| N-Demethylation | 2,3-Dimethoxybenzylamine | The N-methyl group is removed. | nih.gov |

| O-Demethylation | Hydroxymethoxybenzyl-methylamine | One of the methoxy (B1213986) groups is demethylated to a hydroxyl group. | nih.gov |

| Epoxidation | 2,3-Dimethoxybenzyl-methylamine epoxide | An epoxide is formed on the aromatic ring, creating a reactive intermediate. | nih.govacs.org |

| Glutathione Conjugation | Glutathione Adducts | Reactive intermediates are conjugated with glutathione for detoxification. | nih.govacs.org |

Enzymatic Biotransformations, including Oxidation and Demethylation Reactions, inferred from related amines

The biotransformation of this compound is mediated by several key enzyme families, primarily Cytochrome P450 (CYP) and Monoamine Oxidase (MAO). nih.govwikipedia.org These enzymes catalyze a range of oxidative and demethylation reactions.

Oxidation:

Monoamine Oxidase (MAO): MAO-B, in particular, preferentially degrades benzylamine and similar structures. wikipedia.orgwikipedia.org This enzyme catalyzes oxidative deamination, converting the primary or secondary amine to an aldehyde (e.g., 2,3-dimethoxybenzaldehyde) while producing ammonia (B1221849) and hydrogen peroxide as byproducts. wikipedia.orgnih.gov

Cytochrome P450 (CYP): CYP enzymes, especially isoforms like CYP1A2, CYP2A1, and CYP2E1, are heavily involved in the metabolism of arylamines. nih.govacs.orgnih.gov They can mediate N-hydroxylation, forming hydroxylamine (B1172632) metabolites which can sometimes be toxic. nih.govnih.govacs.org Furthermore, CYPs can oxidize the aromatic ring to form epoxides, which are reactive electrophiles. nih.govacs.org

Demethylation:

N-Demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic reaction for secondary amines, often catalyzed by CYP enzymes. nih.govresearchgate.net This process typically involves the hydroxylation of the methyl group to form an unstable carbinolamine intermediate that spontaneously breaks down to yield the primary amine (2,3-dimethoxybenzylamine) and formaldehyde (B43269). researchgate.net

O-Demethylation: The methoxy groups on the aromatic ring are also susceptible to enzymatic cleavage by CYP enzymes. This O-demethylation reaction would produce a hydroxylated metabolite (e.g., 2-hydroxy-3-methoxybenzyl-methylamine or 3-hydroxy-2-methoxybenzyl-methylamine), which can then undergo further conjugation reactions.

Table 2: Key Enzymes and Biotransformations for Dimethoxybenzylamine Analogues

| Enzyme Family | Specific Enzyme (example) | Reaction Catalyzed | Reference |

| Monoamine Oxidase (MAO) | MAO-B | Oxidative deamination | wikipedia.orgwikipedia.org |

| Cytochrome P450 (CYP) | CYP1A2, CYP2E1, CYP3A4 | N-Hydroxylation, Epoxidation, N-Demethylation, O-Demethylation | nih.govacs.orgresearchgate.netnih.gov |

Assessment of Compound Stability and Biotransformation Kinetics in Biological Systems

The stability of this compound in biological systems is expected to be relatively low, particularly in vivo. Studies on the parent compound, benzylamine, show that while it is metabolized to only a small extent in vitro by liver subcellular fractions, it undergoes extensive metabolism in vivo in rats. nih.govacs.org This discrepancy highlights the importance of whole-system models for accurately predicting a compound's pharmacokinetic profile, as simplified in vitro assays may not capture the full metabolic capacity of an organism.

The kinetics of biotransformation for benzylamine derivatives have been investigated, with reactions typically showing first-order kinetics with respect to both the amine and the oxidizing agent. ias.ac.in Kinetic studies involving the addition of benzylamines to other molecules have determined that the process can occur via a single-step mechanism involving a cyclic transition state. koreascience.kr The presence of a significant kinetic isotope effect when a deuterated benzylamine is used confirms that the cleavage of an alpha-C-H bond is part of the rate-determining step in its oxidation. ias.ac.in

Table 3: Summary of Kinetic Findings for Related Benzylamine Reactions

| Kinetic Parameter | Finding | Implication for this compound | Reference |

| Reaction Order | First order with respect to amine and oxidant. | The rate of metabolism will likely be directly proportional to the concentration of the compound. | ias.ac.in |

| Rate-Determining Step | Involves cleavage of the α-C–H bond. | Modifications at or near the benzylic carbon could alter metabolic stability. | ias.ac.in |

| In Vivo vs. In Vitro Metabolism | Extensively metabolized in vivo, but only slightly in vitro (subcellular fractions). | The compound is likely to have low stability and a short half-life in a living organism. | nih.govacs.org |

| Kinetic Isotope Effect (kH/kD) | A substantial effect is observed (e.g., 5.60 for benzylamine oxidation). | Confirms C-H bond cleavage as a key event in the metabolic pathway. | ias.ac.in |

Implications for Drug Development and Lead Optimization

The metabolic characteristics of dimethoxybenzylamine analogues have profound implications for their potential use in drug development. A thorough understanding of their metabolic fate is essential during the lead optimization phase to enhance desired properties and mitigate risks. nih.govuni-bonn.de

Improving Metabolic Stability: The rapid in vivo metabolism suggests that analogues like this compound would likely have a short biological half-life, limiting their therapeutic utility. A key goal of lead optimization would be to improve metabolic stability. nih.gov This can be achieved by modifying the structure at known "metabolic hotspots." For instance, replacing the metabolically labile N-methyl group with a more robust substituent or introducing steric bulk near the benzylic carbon could hinder enzymatic attack by MAO or CYP enzymes. nih.gov

Avoiding Bioactivation and Toxicity: The formation of reactive metabolites, such as arene oxides and aldehydes, is a major concern as they can covalently bind to cellular macromolecules, leading to toxicity. nih.govacs.orgresearchgate.net Lead optimization strategies must focus on designing analogues that circumvent these bioactivation pathways. This could involve altering the electronic properties of the aromatic ring to disfavor epoxidation or blocking the positions most susceptible to oxidation.

Strategic Chemical Modification: Computational tools and in vitro metabolic studies can guide the rational design of new analogues. By identifying the primary sites of metabolism, medicinal chemists can make targeted modifications to improve the compound's pharmacokinetic profile, leading to molecules with better bioavailability, longer half-lives, and improved safety margins, ultimately increasing the chances of identifying a viable drug candidate. nih.govuni-bonn.deyoutube.com

Analytical Methodologies for Characterization and Quantification of 2,3 Dimethoxybenzyl Methylamine

Chromatographic Separation Techniques

Chromatography is a cornerstone for separating (2,3-Dimethoxybenzyl)methylamine from related substances and potential impurities. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly powerful tools for the analysis of amines.

High-Performance Liquid Chromatography (HPLC) Applications for Related Amines

HPLC is a versatile technique widely used for the separation and quantification of amine compounds. For benzylamine (B48309) and its derivatives, reversed-phase HPLC is a common approach. sielc.comzodiaclifesciences.com The separation is typically achieved on a C12 or C18 column, with a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile. sielc.comsielc.com To improve peak shape and resolution, especially for basic compounds like amines, an acid modifier such as trifluoroacetic acid (TFA) or sulfuric acid is often added to the mobile phase. sielc.comzodiaclifesciences.comnih.gov

Detection is frequently performed using a UV detector, with wavelengths around 210 nm to 256 nm being effective for aromatic amines like benzylamine. sielc.comsielc.com The specific absorption maxima can vary depending on the exact substitution pattern of the benzylamine. sielc.com For instance, the enantiomeric separation of some aromatic amines has been successfully accomplished using polysaccharide-derived chiral stationary phases with an acidic additive in the mobile phase. nih.gov

Table 1: Example HPLC Method Parameters for Benzylamine Analysis

| Parameter | Condition |

| Column | Primesep A, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid |

| Detection | UV at 210 nm |

| Separation Mode | Mixed-mode reversed-phase/ion-exchange |

This table is illustrative and based on methods for the closely related compound, benzylamine. sielc.comzodiaclifesciences.com

Ion Chromatography (IC) for Amine Analysis in Drug Products and Particulate Matter

Ion Chromatography (IC) is a powerful technique for the determination of ionic analytes, including amines, in various matrices such as pharmaceutical products and environmental samples. thermofisher.comchromatographyonline.com Amines, being weak bases, are amenable to analysis by cation-exchange chromatography with suppressed conductivity detection. thermofisher.comthermofisher.com This method offers high sensitivity, allowing for the quantification of amines from the µg/L to mg/L range. thermofisher.com

Modern IC systems often utilize Reagent-Free™ Ion Chromatography (RFIC™) with eluent generation, which ensures consistent and precise eluent concentrations, leading to reproducible separations. thermofisher.com For the analysis of small polar amines as well as more hydrophobic amines, specialized cation-exchange columns like the Dionex IonPac CS19 are employed due to their high capacity and efficiency. thermofisher.com Sample preparation for IC analysis is often minimal, sometimes requiring only dissolution in deionized water followed by filtration. thermofisher.com IC is particularly valuable for analyzing ionic analytes in complex, non-ionic matrices. thermofisher.com The technique has been successfully applied to determine various amines in drug products and can be used to monitor impurities. thermofisher.comthermofisher.comresearchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of organic molecules, including this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

For a related compound, N-(2,3-dimethoxybenzyl)-3-methylaniline, the 1H NMR spectrum was recorded in DMSO-d6. spectrabase.com In the 1H NMR spectrum of methylamine (B109427), the proton signals for the methyl and amino groups have very similar chemical shifts, often appearing around 2.4 ppm. docbrown.info However, in this compound, the aromatic protons, the benzylic protons (CH2), the N-methyl protons (CH3), and the methoxy (B1213986) group protons (OCH3) would all exhibit distinct chemical shifts and coupling patterns, allowing for complete structural assignment. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS). docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 181.23 g/mol . sigmaaldrich.com

In the electron ionization mass spectrum of the related N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine isomers, characteristic fragment ions were observed at m/z 121 and 151. ojp.gov The ion at m/z 151 corresponds to the dimethoxybenzyl cation, while the ion at m/z 121 is likely formed by the loss of a formaldehyde (B43269) (CH2O) molecule from this cation. ojp.gov For the 2',3'-dimethoxybenzyl isomer specifically, a unique and abundant fragment ion was observed at m/z 136. ojp.gov Such fragmentation patterns are crucial for distinguishing between isomers and confirming the structure of the target compound.

Advanced Analytical Approaches for Trace Level Detection and Impurity Profiling

The detection and quantification of trace-level impurities are critical for ensuring the safety and efficacy of pharmaceutical compounds. researchgate.netijcrt.org Impurity profiling involves the identification and characterization of all potential impurities in a drug substance. chromatographyonline.com

Advanced chromatographic techniques, particularly HPLC and IC, are central to impurity profiling. chromatographyonline.comtandfonline.com These methods must be highly selective to separate structurally similar impurities from the main compound. chromatographyonline.com The development of a robust impurity profiling method often involves screening a set of dissimilar chromatographic columns to find the optimal separation conditions. chromatographyonline.com

For trace-level detection, coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful approach. intertek.comnih.gov LC-MS/MS, in particular, offers exceptional sensitivity and selectivity, making it suitable for quantifying impurities at very low concentrations. intertek.com For instance, LC-MS/MS methods have been developed for the determination of nitrosamine (B1359907) impurities in various drug products. intertek.com

Furthermore, innovative screening methods are being developed for the rapid detection of trace amounts of illicit drugs containing amine functional groups. llnl.gov These methods can utilize colorimetric or fluorescent signals to indicate the presence of the target analyte. llnl.govyoutube.com The development of simultaneous analytical methods for multiple amines is also crucial for efficient risk assessment of potential impurities in active pharmaceutical ingredients (APIs). acs.org

Conclusion and Future Research Directions in 2,3 Dimethoxybenzyl Methylamine Chemistry and Biology

Summary of Current Understanding and Research Gaps

Currently, (2,3-Dimethoxybenzyl)methylamine is primarily recognized as a commercially available chemical reagent. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Its fundamental properties are documented, providing a baseline for its use in synthesis. sigmaaldrich.comscbt.com However, a significant gap exists in the scientific literature regarding its specific biological activities and applications. While the broader class of benzylamines is known to be crucial in the creation of pharmaceuticals and agrochemicals, ias.ac.in dedicated studies on the bioactivity of this compound itself are conspicuously absent.

The current understanding is therefore largely theoretical, based on its structure as a potential building block. The key research gap is the lack of empirical data on its pharmacological profile, toxicological properties, and potential as a precursor for functional materials. Future research should aim to bridge this gap by initiating systematic screening and derivatization studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 181.23 g/mol | sigmaaldrich.com |

| CAS Number | 53663-28-8 | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

Prospects for Novel Drug Discovery and Development

The dimethoxybenzyl moiety is a recurring feature in various biologically active compounds, suggesting that this compound could serve as a valuable starting point for drug discovery. For instance, derivatives of related structures have demonstrated a range of promising biological effects.

Antimicrobial and Antioxidant Activity: Studies on heterocyclic derivatives incorporating substituted aromatic rings have shown notable antibacterial and antioxidant properties. uobabylon.edu.iqsemanticscholar.org For example, certain benzimidazole (B57391) derivatives with methoxy-substituted phenyl rings have shown selective activity against bacterial strains like E. faecalis. mdpi.com

Anticancer Potential: The coumarin (B35378) scaffold, when combined with substituted phenyl rings, has yielded compounds with anticancer activity against cell lines like MCF-7. semanticscholar.org

Enzyme Inhibition: The benzylamine (B48309) structure is fundamental to molecules designed to interact with specific biological targets. Multicomponent reactions have been used to create complex molecules from simple building blocks that show potent inhibition of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease research. ub.edu

The logical next step is the synthesis of a library of novel compounds derived from this compound. By modifying the amine or the aromatic ring, chemists can generate diverse structures for high-throughput screening against various diseases, including bacterial infections and cancer. ub.edu

Table 2: Biological Activities of Structurally Related Compound Classes

| Compound Class | Biological Activity | Research Context | Reference |

|---|---|---|---|

| Mefenamic Acid Heterocyclic Derivatives | Antibacterial, Antioxidant | Evaluation against E. coli, S. aureus, and DPPH scavenging | uobabylon.edu.iq |

| Substituted Benzocoumarins | Antioxidant, Anticancer | DPPH assay and testing against MCF-7 cell line | semanticscholar.org |

| N-Benzimidazole Carboxamides | Antibacterial | Screening against Gram-positive and Gram-negative bacteria | mdpi.com |

Advancements in Synthetic Strategies and Methodological Innovation

The synthesis of this compound and its derivatives can benefit from both established and innovative chemical methodologies. Benzylamines are versatile intermediates, and numerous methods for their synthesis have been developed. ias.ac.inacs.org

Classic approaches include the reductive amination of the corresponding aldehyde (2,3-dimethoxybenzaldehyde) with methylamine (B109427), using reducing agents like sodium borohydride. ias.ac.inprepchem.com Another key strategy is the direct amination of benzyl (B1604629) alcohols via borrowing hydrogen catalysis, which represents a more atom-economical approach. acs.org

More recent advancements in catalysis offer powerful tools for creating substituted benzylamines with high efficiency and selectivity:

Catalytic Amination: Nickel-catalyzed amination of benzyl alcohols provides a direct route to primary benzylamines using ammonia (B1221849) sources. acs.org This methodology could be adapted for N-methylation.

C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions are robust methods for forming carbon-nitrogen bonds, essential for synthesizing complex amine derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering a rapid pathway to diverse chemical libraries for drug discovery. ub.edu

Future research should focus on optimizing these advanced synthetic methods for this compound and its analogs to facilitate rapid and efficient library generation for biological screening.

Table 3: Comparison of Synthetic Routes to Benzylamines

| Synthetic Method | Description | Advantages | Potential Application | Reference |

|---|---|---|---|---|

| Reductive Amination | Reaction of an aldehyde/ketone with an amine in the presence of a reducing agent. | Well-established, versatile. | Synthesis of this compound from 2,3-dimethoxybenzaldehyde (B126229). | ias.ac.in |

| Direct Amination of Alcohols | Catalytic coupling of benzyl alcohols with ammonia or amines. | High atom economy, uses readily available starting materials. | Greener synthesis of substituted benzylamines. | acs.org |

| Pd-Catalyzed C-N Coupling | Cross-coupling of aryl halides/triflates with amines. | Broad substrate scope, reliable for complex molecules. | Synthesis of highly functionalized derivatives. | researchgate.net |

| Multicomponent Reactions | One-pot reaction combining three or more reactants. | High efficiency, rapid generation of chemical diversity. | Building libraries for high-throughput screening. | ub.edu |

Interdisciplinary Research Opportunities

The full potential of this compound can be unlocked through interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: Synthetic chemists can create libraries of derivatives, which pharmacologists can then test for biological activity. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. ub.edu

Computational Chemistry and Biology: Molecular modeling and in silico screening can predict the binding of this compound derivatives to biological targets, helping to prioritize which compounds to synthesize and test. This can significantly accelerate the discovery process.

Materials Science and Polymer Chemistry: Primary and secondary amines, including benzylamines, are important building blocks for polymers. acs.org Collaborations with materials scientists could explore the potential of (2,t-Dimethoxybenzyl)methylamine as a monomer for creating novel functional polymers with unique electronic or biomedical properties.

By fostering these collaborations, the scientific community can move this compound from a simple catalog chemical to a valuable scaffold in both medicine and materials science.

常见问题

(Basic) What synthetic methodologies are recommended for preparing (2,3-Dimethoxybenzyl)methylamine, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 2,3-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions . Alternatively, the benzyl chloride derivative (prepared from 2,3-dimethoxybenzyl alcohol using thionyl chloride) can undergo nucleophilic substitution with methylamine.

Critical factors affecting yield:

- Temperature: Excess heat may lead to side reactions (e.g., over-reduction or decomposition).

- Solvent choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .

- Catalyst purity: Impurities in reducing agents can lower yields by promoting undesired byproducts.

Data Insight:

Purity levels of analogous amines synthesized via reductive amination often exceed 95% under optimized conditions .

(Basic) Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure by identifying methoxy (δ ~3.8 ppm) and methylamine (δ ~2.4 ppm) protons. Aromatic protons in the 2,3-dimethoxybenzyl group resonate between δ 6.7–7.2 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation (C10H15NO2: theoretical m/z 181.1103) .

- LC-MS/MS: Useful for purity assessment and detecting trace impurities. Reverse-phase C18 columns with mobile phases combining methanol and ammonium formate (pH 3.5–5.0) achieve optimal resolution .

(Advanced) How do structural modifications at the benzyl or amine groups impact biological activity?

Answer:

Substituent positioning and electronic effects critically influence activity:

- Benzyl group modifications: Adding electron-withdrawing groups (e.g., halogens) at the 4-position can enhance receptor binding affinity, as seen in related compounds like (2-Chloro-4-fluorophenyl)methylamine .

- Amine group alkylation: Replacing the methyl group with bulkier alkyl chains may reduce solubility but improve metabolic stability .

Methodological approach: - In vitro assays: Test derivatives in target-specific assays (e.g., enzyme inhibition or receptor binding) using LC-MS/MS for quantification (LOQ: 1.0–20.0 ng/mL) .

- Computational modeling: Use graph neural networks (GNNs) to predict binding interactions and prioritize derivatives for synthesis .

(Advanced) What analytical challenges arise when quantifying this compound in biological matrices, and how are they resolved?

Answer:

Challenges:

- Matrix interference: Co-eluting metabolites or proteins in plasma/urine can suppress ionization in LC-MS/MS .

- Thermal instability: Degradation at high temperatures during GC-MS analysis .

Solutions: - Sample preparation: Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery rates (>85%) .

- Mobile phase optimization: Adjust pH (5.0–6.0) and methanol concentration (20–30%) to enhance peak symmetry .

Validation parameters: - Linearity (R² > 0.99), intraday precision (<15% RSD), and accuracy (85–115%) are critical for regulatory compliance .

(Advanced) How can computational models guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Scaffold hopping: Use bootstrapped equivariant GNNs (EGNNs) to identify bioisosteric replacements while retaining core pharmacophores .

- Docking studies: Predict binding poses in target proteins (e.g., PD-1/PD-L1) using software like AutoDock Vina.

Case study:

A hybrid scaffold derived from this compound and a thiazole moiety exhibited improved inhibitory activity (IC50: 339.9 nM) in PD-1/PD-L1 assays .

(Advanced) What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH stability: The compound is stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10), forming 2,3-dimethoxybenzyl alcohol .

- Thermal stability: Decomposition occurs above 150°C, with degradation products identified via GC-MS as methoxy-substituted toluene derivatives .

Storage recommendations: - Store at –20°C under inert gas (N2/Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。